2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol
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Overview
Description
2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol is a compound with a molecular formula of C20H21N3O4 and a molecular weight of 367.405 g/mol. This compound is known for its potential pharmaceutical applications and diverse properties that make it useful in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol typically involves multiple steps, starting from acyclic starting materials. One common method includes the following steps :
Ring Closure: Formation of the pyrimidine ring from benzylidene acetones and ammonium thiocyanates.
Aromatization: Conversion of the intermediate to an aromatic compound.
S-Methylation: Introduction of a methyl group to the sulfur atom.
Oxidation: Conversion of the methylsulfonyl compound to the desired product.
Formation of Guanidines: Reaction with suitable amines to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol can undergo various types of chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of functional groups to form different products.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit the activity of Aurora kinase A, a protein involved in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share a similar pyrimidine core and have been studied for their antitrypanosomal and antiplasmodial activities.
4,6-Diphenylpyrimidin-2-amine Derivatives: Known for their anticancer properties and inhibition of Aurora kinase A.
Uniqueness
2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as a pharmaceutical agent and its diverse applications in various fields make it a compound of significant interest.
Properties
IUPAC Name |
2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-3-25-13-9-10-14(15(24)11-13)19-18(12-22-20(21)23-19)27-17-8-6-5-7-16(17)26-4-2/h5-12,24H,3-4H2,1-2H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSBYCOGTMKICM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC(=NC=C2OC3=CC=CC=C3OCC)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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